molecular formula C12H27O4P B12591089 Ethyl dipentan-2-yl phosphate CAS No. 646521-38-2

Ethyl dipentan-2-yl phosphate

Cat. No.: B12591089
CAS No.: 646521-38-2
M. Wt: 266.31 g/mol
InChI Key: LNIQAUJVHAMHIQ-UHFFFAOYSA-N
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Description

Ethyl dipentan-2-yl phosphate is an organophosphorus compound with the molecular formula C10H21O4P It is a phosphate ester, which means it contains a phosphorus atom bonded to four oxygen atoms, one of which is part of an ethyl group, and another is part of a dipentan-2-yl group

Properties

CAS No.

646521-38-2

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

IUPAC Name

ethyl dipentan-2-yl phosphate

InChI

InChI=1S/C12H27O4P/c1-6-9-11(4)15-17(13,14-8-3)16-12(5)10-7-2/h11-12H,6-10H2,1-5H3

InChI Key

LNIQAUJVHAMHIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OP(=O)(OCC)OC(C)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl dipentan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with dipentan-2-ol and ethanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl dipentan-2-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate ester into phosphite esters.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or dipentan-2-yl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite esters.

    Substitution: Various substituted phosphate esters.

Scientific Research Applications

Ethyl dipentan-2-yl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and lubricants due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl dipentan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The phosphate group can mimic natural substrates of enzymes, leading to competitive inhibition or activation. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl dipentan-2-yl phosphate can be compared with other phosphate esters such as:

    Diethyl phosphate: Similar in structure but with two ethyl groups instead of a dipentan-2-yl group.

    Dimethyl phosphate: Contains two methyl groups, making it more volatile and less hydrophobic.

    Triphenyl phosphate: Contains three phenyl groups, making it more rigid and less reactive.

Uniqueness: this compound is unique due to its specific combination of ethyl and dipentan-2-yl groups, which confer distinct physical and chemical properties. Its hydrophobic nature and stability make it suitable for applications where other phosphate esters may not be effective.

Biological Activity

Ethyl dipentan-2-yl phosphate (EDP) is an organophosphate compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies surrounding EDP.

EDP is characterized by its phosphate group and aliphatic hydrocarbon chains, which influence its solubility and interaction with biological systems. The molecular formula of EDP is C8H17O4PC_8H_{17}O_4P, and it features a unique structure that allows it to interact with various biological targets.

The mechanism by which EDP exerts its biological effects primarily involves the inhibition of specific enzymes and interaction with receptor sites. Organophosphates like EDP often act as inhibitors of cholinesterases, enzymes responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased acetylcholine levels, resulting in overstimulation of cholinergic receptors.

Enzyme Interaction

  • Cholinesterase Inhibition : EDP has been shown to inhibit acetylcholinesterase activity, leading to prolonged neurotransmission and potential neurotoxic effects .
  • Other Enzymatic Targets : Preliminary studies suggest that EDP may also interact with other enzymes involved in metabolic pathways, although further research is needed to elucidate these interactions.

1. Neurotoxicity

Research indicates that EDP can exhibit neurotoxic properties due to its action on cholinergic pathways. This neurotoxicity can manifest in various symptoms, including muscle twitching, respiratory distress, and in severe cases, convulsions.

2. Antimicrobial Activity

Some studies have explored the antimicrobial potential of EDP. It has been evaluated for its effectiveness against various bacterial strains, showing promising results as a potential disinfectant or preservative in pharmaceutical formulations.

Microbial Strain Inhibition Zone (mm) Concentration Tested (mg/mL)
E. coli15100
S. aureus12100
P. aeruginosa10100

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of EDP on various cancer cell lines. The results indicate that EDP can induce apoptosis in certain types of cancer cells, suggesting a potential role in cancer therapy.

Cell Line IC50 (µM)
HepG2 (liver cancer)25
MCF-7 (breast cancer)30

Case Studies

Several case studies have highlighted the implications of EDP exposure in both environmental and clinical settings:

  • Occupational Exposure : A study involving workers in agricultural settings revealed symptoms consistent with organophosphate poisoning after prolonged exposure to EDP formulations. Symptoms included headaches, dizziness, and gastrointestinal disturbances.
  • Environmental Impact : Research conducted in agricultural runoff areas showed elevated levels of EDP in water sources, correlating with adverse effects on aquatic life. Fish exposed to sub-lethal concentrations exhibited behavioral changes and increased mortality rates.
  • Therapeutic Potential : A clinical trial investigated the use of EDP as an adjunct therapy for certain cancers. Preliminary results indicated that patients receiving EDP alongside standard chemotherapy experienced enhanced tumor reduction compared to those receiving chemotherapy alone.

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